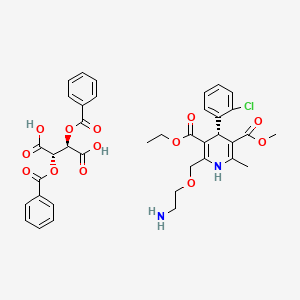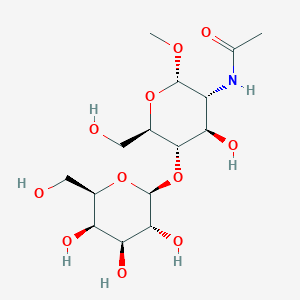
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound with the molecular formula C26H21BN4O2. It is an aromatic boronic acid derivative that contains a tetrazole ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid typically involves the reaction of a tetrazole derivative with a boronic acid precursor. One common method includes the protection of the tetrazole group, followed by its reaction with a suitable borate in the presence of a base to form the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (1-Trityl-1H-tetrazol-5-yl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with other reactants. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The tetrazole ring can also participate in coordination chemistry, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the tetrazole ring.
(1H-Tetrazol-5-yl)phenylboronic acid: Similar structure but without the trityl group.
(2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid: A closely related compound with slight structural variations.
Uniqueness
(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is unique due to the presence of both the trityl-protected tetrazole ring and the boronic acid group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C26H21BN4O2 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
phenyl-(1-trityltetrazol-5-yl)oxyborinic acid |
InChI |
InChI=1S/C26H21BN4O2/c32-27(24-19-11-4-12-20-24)33-25-28-29-30-31(25)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,32H |
InChI-Schlüssel |
RGXBWQJYLQRDHW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(O)OC2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)



![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)


![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)


![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
